Furo[3,2-f]benzothiazole(9CI)
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Overview
Description
Furo[3,2-f]benzothiazole(9CI) is a heterocyclic compound with the molecular formula C9H5NOS and a molecular weight of 175.21 g/mol . It consists of a fused ring system containing both furan and benzothiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-f]benzothiazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophenol with furan-2-carboxaldehyde, followed by cyclization to form the desired product . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of Furo[3,2-f]benzothiazole(9CI) may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-f]benzothiazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Furo[3,2-f]benzothiazole(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting various analytes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of Furo[3,2-f]benzothiazole(9CI) involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the furan ring.
Thiazole: Contains only the thiazole ring without the benzene or furan components.
Uniqueness
Furo[3,2-f]benzothiazole(9CI) is unique due to its fused ring system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
297182-28-6 |
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Molecular Formula |
C9H5NOS |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
furo[3,2-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS/c1-2-11-8-4-9-7(3-6(1)8)10-5-12-9/h1-5H |
InChI Key |
JQXJLCLLFPPUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)N=CS3 |
Origin of Product |
United States |
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